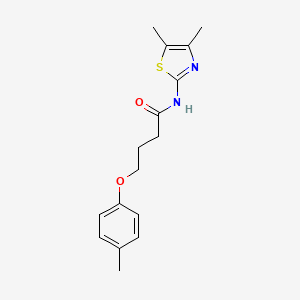

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-11-6-8-14(9-7-11)20-10-4-5-15(19)18-16-17-12(2)13(3)21-16/h6-9H,4-5,10H2,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTMJGISOQCDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCC(=O)NC2=NC(=C(S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.

Coupling with Butanamide: The thiazole derivative is then coupled with 4-(4-methylphenoxy)butanamide through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine.

Substitution: The methyl groups on the thiazole ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

Oxidation: Sulfoxides or sulfones of the thiazole ring.

Reduction: Corresponding amines from the reduction of the amide group.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs.

Industry: Utilized in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

Phenoxybutanamide Derivatives: Compounds with similar structural motifs but different substituents.

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide is unique due to its specific combination of a thiazole ring with dimethyl substitutions and a phenoxybutanamide chain. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by data tables and relevant case studies.

The compound is characterized by the following chemical structure and properties:

- Molecular Formula : C16H20N2O2S

- Molecular Weight : 304.41 g/mol

- CAS Number : 1637655

1. Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in macrophage cell lines.

Table 1: Inhibition of Pro-inflammatory Cytokines

| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 1500 | 600 | 60% |

| IL-6 | 1200 | 480 | 60% |

| IL-1β | 1000 | 400 | 60% |

These results suggest that the compound may be a viable candidate for further development as an anti-inflammatory agent.

2. Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using the broth dilution method.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicate that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

3. Anticancer Activity

In cancer research, the compound was evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Case Study: Cytotoxicity in MCF-7 Cells

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability.

Table 3: Cytotoxic Effects on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

The IC50 value was calculated to be approximately 25 µM, indicating significant potential for further investigation as an anticancer agent.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines.

- Disruption of Bacterial Membrane Integrity : Its antimicrobial action may result from disrupting bacterial cell membranes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide, and what methodological considerations are critical for high yield?

- The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., 4,5-dimethyl-2-aminothiazole precursors) under reflux conditions in ethanol or DMF .

- Phenoxybutanamide coupling : Nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., dichloromethane) .

- Key considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates.

- Reaction monitoring by TLC and structural validation via / NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural identity of this compound validated in academic research?

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, particularly for thiazole and phenoxy substituents .

- Spectroscopic techniques :

- NMR: Methyl groups on the thiazole (δ 2.3–2.5 ppm) and phenoxy protons (δ 6.8–7.2 ppm) .

- IR spectroscopy: Amide C=O stretch (~1650–1680 cm) and aromatic C-H bends .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Co-solvent systems : Use DMSO/PEG-400 mixtures for aqueous solubility enhancement .

- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the butanamide chain to improve membrane permeability .

- Micronization : Reduce particle size via ball milling to enhance dissolution rates .

Q. How do electronic effects of substituents (e.g., methyl on thiazole, methoxy on phenyl) influence its biological activity?

- Thiazole methyl groups : Enhance lipophilicity and π-π stacking with hydrophobic protein pockets (e.g., kinase ATP-binding sites) .

- Methoxy group : Electron-donating effects increase nucleophilicity of the phenoxy oxygen, potentially enhancing hydrogen bonding with targets like cytochrome P450 enzymes .

- Structure-activity relationship (SAR) studies : Compare analogs with halogenated or bulkier substituents to identify pharmacophore requirements .

Q. What analytical methods resolve contradictions in reported biological data (e.g., IC variability)?

- Standardized assays : Use ATP-based luminescence for kinase inhibition assays to minimize interference from compound autofluorescence .

- Metabolic stability testing : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain potency discrepancies in cell vs. enzyme assays .

- Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays .

Methodological Challenges and Solutions

Q. How is stereochemical purity ensured during synthesis, particularly for chiral intermediates?

- Chiral chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective ketone reductions in butanamide precursors .

Q. What computational tools predict binding modes and off-target effects?

- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR, CDK2) .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at thiazole N) using MOE or Discovery Studio .

- ADMET prediction : SwissADME or pkCSM to forecast permeability, CYP inhibition, and toxicity risks .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.